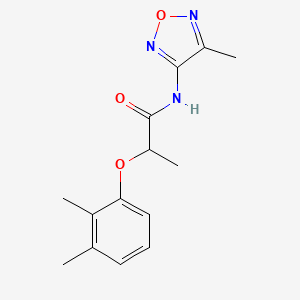
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound is also known as DMPO and is synthesized using a specific method.
作用机制
DMPO exerts its effects through various mechanisms. It acts as a scavenger of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby reducing oxidative stress. DMPO also inhibits the activity of inflammatory mediators such as cytokines and chemokines. Additionally, DMPO has been found to modulate the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
DMPO has been found to exhibit various biochemical and physiological effects. It reduces oxidative stress and inflammation, thereby protecting cells from damage. DMPO also modulates the activity of various enzymes involved in cellular processes. It has been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DMPO has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It exhibits potent antioxidant and anti-inflammatory properties, making it useful for studying oxidative stress and inflammation in various cellular processes. However, DMPO has some limitations for use in lab experiments. It has low solubility in water, which can limit its use in certain assays. Additionally, DMPO can exhibit cytotoxic effects at high concentrations, which can affect the interpretation of experimental results.
未来方向
There are several future directions for research on DMPO. One potential area of research is the development of novel DMPO derivatives with improved solubility and reduced cytotoxicity. Additionally, DMPO can be studied for its potential use in the treatment of other diseases such as cancer and cardiovascular disease. Finally, DMPO can be studied for its potential use as a diagnostic tool for oxidative stress and inflammation in various diseases.
Conclusion:
In conclusion, DMPO is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is synthesized using a specific method and exhibits potent antioxidant, anti-inflammatory, and neuroprotective properties. DMPO has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on DMPO, including the development of novel derivatives and the study of its potential use in other diseases.
合成方法
DMPO is synthesized using a specific method that involves the reaction of 2-(2,3-dimethylphenoxy) acetic acid with thionyl chloride to form 2-(2,3-dimethylphenoxy)acetyl chloride. The resulting compound is then reacted with 4-methyl-1,2,5-oxadiazol-3-amine to form DMPO.
科学研究应用
DMPO has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. DMPO has been used to study oxidative stress and its impact on cellular processes. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-(4-methyl-1,2,5-oxadiazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-8-6-5-7-12(9(8)2)19-11(4)14(18)15-13-10(3)16-20-17-13/h5-7,11H,1-4H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYHLNZYISNWDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC(C)C(=O)NC2=NON=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

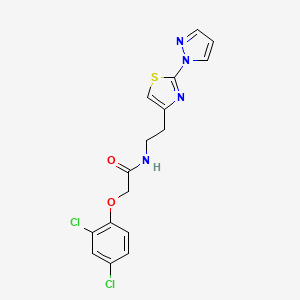

![(E)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-3-(3-pyridinyl)-2-propenenitrile](/img/structure/B2434129.png)


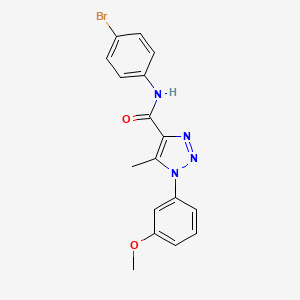
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2434137.png)
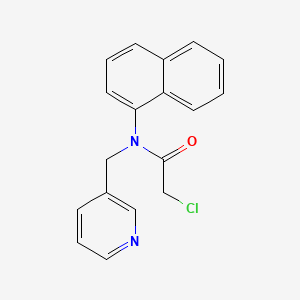
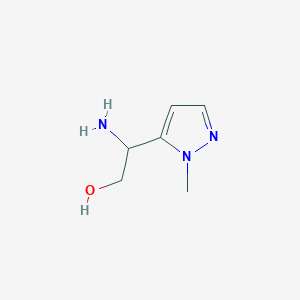

![11-[2-[3-Hydroxy-4-[4-(4-methoxyphenyl)pyrazolidin-3-yl]phenoxy]ethyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2434141.png)

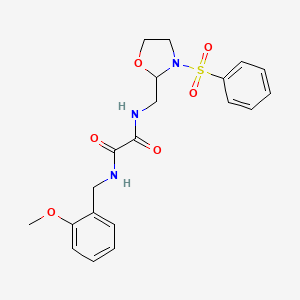
![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2434149.png)